Cas no 81879-64-3 (3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one)

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one structure
81879-64-3 structure
Product Name:3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
CAS-Nr.:81879-64-3
MF:C15H19NO
MW:229.317464113235
MDL:MFCD10666933
CID:702744
PubChem ID:15639123
Update Time:2025-08-04

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
    • 3-Azabicyclo[3.3.1]nonan-9-one, 3-(phenylmethyl)-
    • 3-(Phenylmethyl)-3-azabicyclo[3.3.1]nonan-9-one (ACI)
    • TWCUMUDCNSLOTN-UHFFFAOYSA-N
    • CS-W000765
    • EN300-33654
    • A1-02710
    • 81879-64-3
    • AS-52575
    • DB-365956
    • MFCD10666933
    • SCHEMBL2852290
    • SY100116
    • N-benzyl-3-azabicyclo[3.3.1]nonan-9-one
    • N-benzyl-3-azabicyclo[3.3.1]nonane-9-one
    • C15H19NO
    • P15364
    • DTXSID60576130
    • AKOS016010838
    • MDL: MFCD10666933
    • Inchi: 1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
    • InChI-Schlüssel: TWCUMUDCNSLOTN-UHFFFAOYSA-N
    • Lächelt: O=C1C2CCCC1CN(C2)CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 229.146664230g/mol
  • Monoisotopenmasse: 229.146664230g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 267
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 20.3Ų

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01147-5g
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3 95%
5g
$562 2023-09-07
TRC
B412275-10mg
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3
10mg
$ 50.00 2022-06-07
TRC
B412275-50mg
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3
50mg
$ 95.00 2022-06-07
TRC
B412275-100mg
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3
100mg
$ 135.00 2022-06-07
Chemenu
CM201002-250mg
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3 95%
250mg
$105 2024-07-23
Chemenu
CM201002-1g
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one
81879-64-3 95%
1g
$245 2024-07-23
eNovation Chemicals LLC
D552203-500MG
3-BENZYL-3-AZABICYCLO[3.3.1]NONAN-9-ONE
81879-64-3 95%
500mg
$165 2024-07-21
eNovation Chemicals LLC
D552203-1G
3-BENZYL-3-AZABICYCLO[3.3.1]NONAN-9-ONE
81879-64-3 95%
1g
$245 2024-07-21
eNovation Chemicals LLC
D552203-5G
3-BENZYL-3-AZABICYCLO[3.3.1]NONAN-9-ONE
81879-64-3 95%
5g
$820 2024-07-21
eNovation Chemicals LLC
D552203-10G
3-BENZYL-3-AZABICYCLO[3.3.1]NONAN-9-ONE
81879-64-3 95%
10g
$1410 2024-07-21

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ;  4 h, 110 °C
1.2 Reagents: Sodium hydroxide ;  pH 12
Referenz
Synthesis and nematicidal activity of azabicyclo[3.3.1]nonane-thiadiazole derivatives
Yang, Tianjiao; et al, Huadong Ligong Daxue Xuebao, 2019, 45(5), 750-758

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  rt; 15 min, rt
1.2 rt; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Referenz
Cyclopalladate complex of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane
Bulygina, L. A.; et al, Russian Chemical Bulletin, 2016, 65(10), 2479-2484

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt; 48 h, rt
2.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  96 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Solvents: Trifluoroacetic acid ;  overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referenz
An approach to azabicyclo[n.3.1]alkanes by double Mannich reaction
Mityuk, Andrey P.; et al, Synthesis, 2010, (3), 493-497

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic acid ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referenz
An approach to azabicyclo[n.3.1]alkanes by double Mannich reaction
Mityuk, Andrey P.; et al, Synthesis, 2010, (3), 493-497

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  rt; 15 min, rt
1.2 rt; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
Referenz
5,6-Membered CNN palladium pincer complexes of 3-benzyl-8-dimethylamino -3-azabicyclo[3.2.1]octane and 3-benzyl-9-dimethylamino-3-azabicyclo[3.3.1]nonane
Bulygina, Ludmila A.; et al, Journal of Organometallic Chemistry, 2019, 887, 64-70

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  cooled; 2.5 h, 85 - 90 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
1.3 Reagents: Acetic anhydride Solvents: Water ;  rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium carbonate ;  basified
Referenz
Synthesis of N-arylmethyl-3-azabicyclo[3.3.1]nonan-9-ones
Moskalenko, A. I.; et al, Russian Journal of Organic Chemistry, 2009, 45(3), 472-474

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  48 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonia Solvents: Water ;  pH 9
Referenz
Facile synthetic method of levodesmethylphencynonate hydrochloride
He, Xinhua; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(5), 379-382

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Cyclohexane ;  8 h, rt → 85 °C
2.1 Reagents: Chlorotrimethylsilane ;  rt; 20 min
2.2 Solvents: Ethanol ;  10 h
2.3 Reagents: Sodium hydroxide ;  pH 12
3.1 Reagents: Hydrochloric acid ;  4 h, 110 °C
3.2 Reagents: Sodium hydroxide ;  pH 12
Referenz
Synthesis and nematicidal activity of azabicyclo[3.3.1]nonane-thiadiazole derivatives
Yang, Tianjiao; et al, Huadong Ligong Daxue Xuebao, 2019, 45(5), 750-758

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  0 °C
1.2 2 d, rt
2.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  48 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonia Solvents: Water ;  pH 9
Referenz
Facile synthetic method of levodesmethylphencynonate hydrochloride
He, Xinhua; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(5), 379-382

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ;  rt; 20 min
1.2 Solvents: Ethanol ;  10 h
1.3 Reagents: Sodium hydroxide ;  pH 12
2.1 Reagents: Hydrochloric acid ;  4 h, 110 °C
2.2 Reagents: Sodium hydroxide ;  pH 12
Referenz
Synthesis and nematicidal activity of azabicyclo[3.3.1]nonane-thiadiazole derivatives
Yang, Tianjiao; et al, Huadong Ligong Daxue Xuebao, 2019, 45(5), 750-758

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Raw materials

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Preparation Products

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Lieferanten

Amadis Chemical Company Limited
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(CAS:81879-64-3)3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Bestellnummer:A948831
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:02
Preis ($):201.0
Email:sales@amadischem.com

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:81879-64-3)3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
A948831
Reinheit:99%
Menge:1g
Preis ($):201.0
Email